molecular formula C11H13NO3 B14789396 N-(4-hydroxy-2-propanoylphenyl)acetamide

N-(4-hydroxy-2-propanoylphenyl)acetamide

Katalognummer: B14789396
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: STSQUJBDOGIDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-hydroxy-2-propanoylphenyl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzene ring substituted with a hydroxy group and a propanoyl group, as well as an acetamide group. This structure imparts specific chemical properties that make it valuable in different applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-propanoylphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, and the catalyst precursor [PdCl2(dppb)] is used to achieve high selectivity towards the desired product . The reaction conditions are optimized to produce this compound with an 85% molar selectivity in approximately 5 hours .

Industrial Production Methods: Industrial production of this compound often involves multistep procedures that use raw materials such as phenol, 4-nitrophenol, or nitrobenzene . These processes, however, face challenges related to sustainability, including low overall yield and severe effluent problems . Efforts are ongoing to develop more efficient and environmentally friendly production methods.

Vergleich Mit ähnlichen Verbindungen

N-(4-hydroxy-2-propanoylphenyl)acetamide can be compared with other similar compounds, such as N-(4-hydroxyphenyl)acetamide (paracetamol) and N-(2-hydroxyphenyl)acetamide . While all these compounds share a common acetamide group, their differing substituents on the benzene ring impart unique properties.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse reactivity and applications, from synthetic chemistry to medicinal research. Ongoing studies aim to further explore its properties and develop more efficient production methods to harness its full potential.

Eigenschaften

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

N-(4-hydroxy-2-propanoylphenyl)acetamide

InChI

InChI=1S/C11H13NO3/c1-3-11(15)9-6-8(14)4-5-10(9)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

STSQUJBDOGIDQQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC(=C1)O)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.